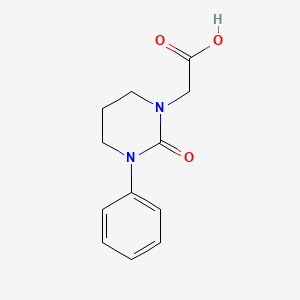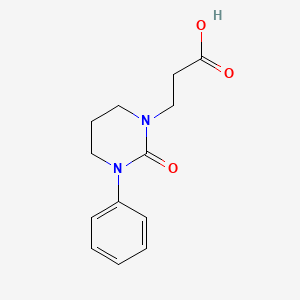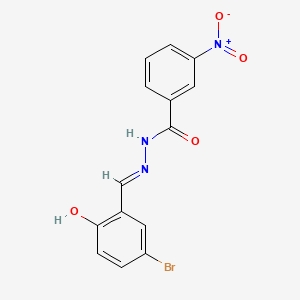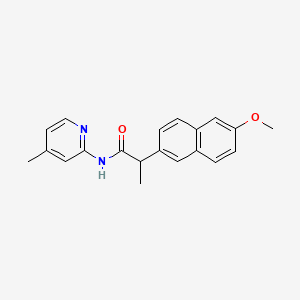![molecular formula C12H16BrFN2O2S B603564 1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine CAS No. 1331185-87-5](/img/structure/B603564.png)
1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its wide range of biological activities . The compound also contains a sulfonyl group attached to a bromo-fluoro-phenyl ring. Compounds with these groups are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a sulfonyl group, and a bromo-fluoro-phenyl ring . The exact 3D conformation would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom on the phenyl ring could potentially be a site for nucleophilic aromatic substitution reactions . The piperazine ring could also undergo various reactions, depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the polar sulfonyl group and the halogen atoms would likely make the compound relatively polar .
Scientific Research Applications
Synthetic Methodologies
A practical synthesis approach for related fluorobromobiphenyl compounds, which are key intermediates in manufacturing non-steroidal anti-inflammatory materials, has been developed. This method avoids the use of costly and toxic reagents, making it suitable for large-scale production. Such intermediates are crucial for the synthesis of a variety of pharmaceuticals and could be indirectly related to the synthesis or application of "1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine" in medicinal chemistry (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Implications of Fluorinated Compounds
The environmental and human exposure to perfluorinated acids (PFAs), a category related to the fluorine component in the compound , has been extensively reviewed. Investigations into their production, biotransformation, and trends in human sera suggest that indirect exposure to PFAs, through the degradation of commercial fluorochemicals, represents a significant portion of human contamination. This insight could be relevant for assessing the environmental safety and degradation pathways of similar fluorinated compounds (D’eon & Mabury, 2011).
Biodegradability and Environmental Fate of Polyfluoroalkyl Chemicals
The microbial degradation of polyfluoroalkyl chemicals, which contain perfluoroalkyl moieties, is crucial for understanding the environmental fate of these persistent pollutants. This review focuses on the biodegradability studies of important precursors and the quantitative relationships between precursors and perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), offering insights into the degradation pathways that might also apply to "1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine" related structures (Liu & Mejia Avendaño, 2013).
Pharmaceutical Applications of Arylpiperazine Derivatives
The patent review of phenylpiperazine derivatives highlights their versatility in medicinal chemistry, including their application in CNS disorders. This review suggests new research fields for N-phenylpiperazine derivatives, implying potential pharmaceutical applications for compounds with similar structural motifs, including "1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine" (Maia, Tesch, & Fraga, 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2O2S/c1-2-15-5-7-16(8-6-15)19(17,18)12-4-3-10(13)9-11(12)14/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPKQOVBLYZUJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one](/img/structure/B603487.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B603494.png)
![5-ethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B603495.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B603497.png)
![ethyl 4-methyl-2-{[(9H-purin-6-ylsulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B603498.png)
![4-[5-({2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B603501.png)
![4-{5-[(2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B603502.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B603503.png)
